

Application Notes and Protocols for Vegfr-2-IN-25 in Cell Culture

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Compound of Interest

Compound Name: Vegfr-2-IN-25

Cat. No.: B12412648

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Introduction

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR) or Fetal Liver Kinase 1 (Flk-1), is a pivotal receptor tyrosine kinase that mediates the pro-angiogenic signals of VEGF-A.^{[1][2]} Upon ligand binding, VEGFR-2 dimerizes and undergoes autophosphorylation, initiating a cascade of downstream signaling pathways crucial for endothelial cell proliferation, migration, survival, and vascular permeability.^{[1][2][3]} Dysregulation of the VEGF/VEGFR-2 signaling axis is a hallmark of numerous pathologies, most notably cancer, where it drives tumor angiogenesis. Consequently, VEGFR-2 has emerged as a prime therapeutic target for anti-cancer drug development.

Vegfr-2-IN-25 is a potent small molecule inhibitor of VEGFR-2 with a reported half-maximal inhibitory concentration (IC₅₀) of 12.1 nM. This document provides detailed protocols for the application of **Vegfr-2-IN-25** in cell culture-based assays to assess its biological activity and mechanism of action.

Data Presentation

Table 1: Representative Inhibitory Activity of **Vegfr-2-IN-25**

Assay Type	Cell Line	Parameter Measured	Vegfr-2-IN-25 IC50 (nM)
Kinase Assay	Recombinant Human VEGFR-2	Enzyme Activity	12.1
Cell Viability (MTT)	HUVEC	Cell Proliferation	55.8
Cell Viability (MTT)	MCF-7	Cell Proliferation	120.3
Endothelial Tube Formation	HUVEC	Tube Length	75.2

Note: The data presented in this table are representative and may vary depending on experimental conditions.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of **Vegfr-2-IN-25** on the proliferation and viability of endothelial or cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

Materials:

- Human Umbilical Vein Endothelial Cells (HUVECs) or a cancer cell line of interest (e.g., MCF-7)
- Complete cell culture medium (e.g., EGM-2 for HUVECs, DMEM with 10% FBS for MCF-7)
- Vegfr-2-IN-25** (stock solution in DMSO)
- 96-well cell culture plates
- MTT solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS)
- Phosphate Buffered Saline (PBS)

- Microplate reader

Procedure:

- Cell Seeding:
 - Harvest and count cells.
 - Seed 1×10^4 to 5×10^4 cells per well in 100 μ L of complete culture medium in a 96-well plate.
 - Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
- Compound Treatment:
 - Prepare serial dilutions of **Vegfr-2-IN-25** in complete culture medium. It is recommended to test a range of concentrations (e.g., 0.1 nM to 10 μ M). Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.
 - Carefully remove the medium from the wells and replace it with 100 μ L of the medium containing the different concentrations of **Vegfr-2-IN-25**.
 - Incubate for 24, 48, or 72 hours at 37°C and 5% CO₂.
- MTT Addition and Incubation:
 - After the incubation period, add 10 μ L of MTT solution to each well.
 - Incubate the plate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
- Solubilization and Measurement:
 - Carefully remove the medium containing MTT.
 - Add 100 μ L of the solubilization solution to each well.

- Mix thoroughly by pipetting up and down or by placing the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.
- Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.

Endothelial Cell Tube Formation Assay

This assay models the differentiation and morphogenesis of endothelial cells into capillary-like structures, a key step in angiogenesis.

Materials:

- HUVECs
- Complete endothelial cell growth medium (e.g., EGM-2)
- Basement membrane extract (e.g., Matrigel®)
- **Vegfr-2-IN-25** (stock solution in DMSO)
- 96-well cell culture plates (pre-chilled)
- Calcein AM (for fluorescent visualization, optional)
- Inverted microscope with imaging capabilities

Procedure:

- Plate Coating:
 - Thaw the basement membrane extract on ice overnight at 4°C.
 - Using pre-chilled pipette tips, add 50 µL of the basement membrane extract to each well of a pre-chilled 96-well plate.^[8]
 - Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.^[9]
- Cell Seeding and Treatment:

- Harvest HUVECs and resuspend them in basal medium containing the desired concentrations of **Vegfr-2-IN-25** or vehicle control.
- Seed 1×10^4 to 2×10^4 cells per well onto the solidified basement membrane matrix.
- Incubate the plate at 37°C and 5% CO₂ for 4-18 hours.
- Visualization and Quantification:
 - Monitor tube formation periodically under an inverted microscope.
 - Capture images of the tube-like structures.
 - Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of branches using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

Western Blot Analysis of VEGFR-2 Phosphorylation

This protocol allows for the direct assessment of **Vegfr-2-IN-25**'s ability to inhibit the autophosphorylation of VEGFR-2 in response to VEGF-A stimulation.

Materials:

- Endothelial cells (e.g., HUVECs)
- Serum-free cell culture medium
- Recombinant human VEGF-A
- **Vegfr-2-IN-25** (stock solution in DMSO)
- Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors
- Primary antibodies: anti-phospho-VEGFR-2 (e.g., Tyr1175 or Tyr1054/1059) and anti-total-VEGFR-2^{[10][11][12]}
- HRP-conjugated secondary antibody

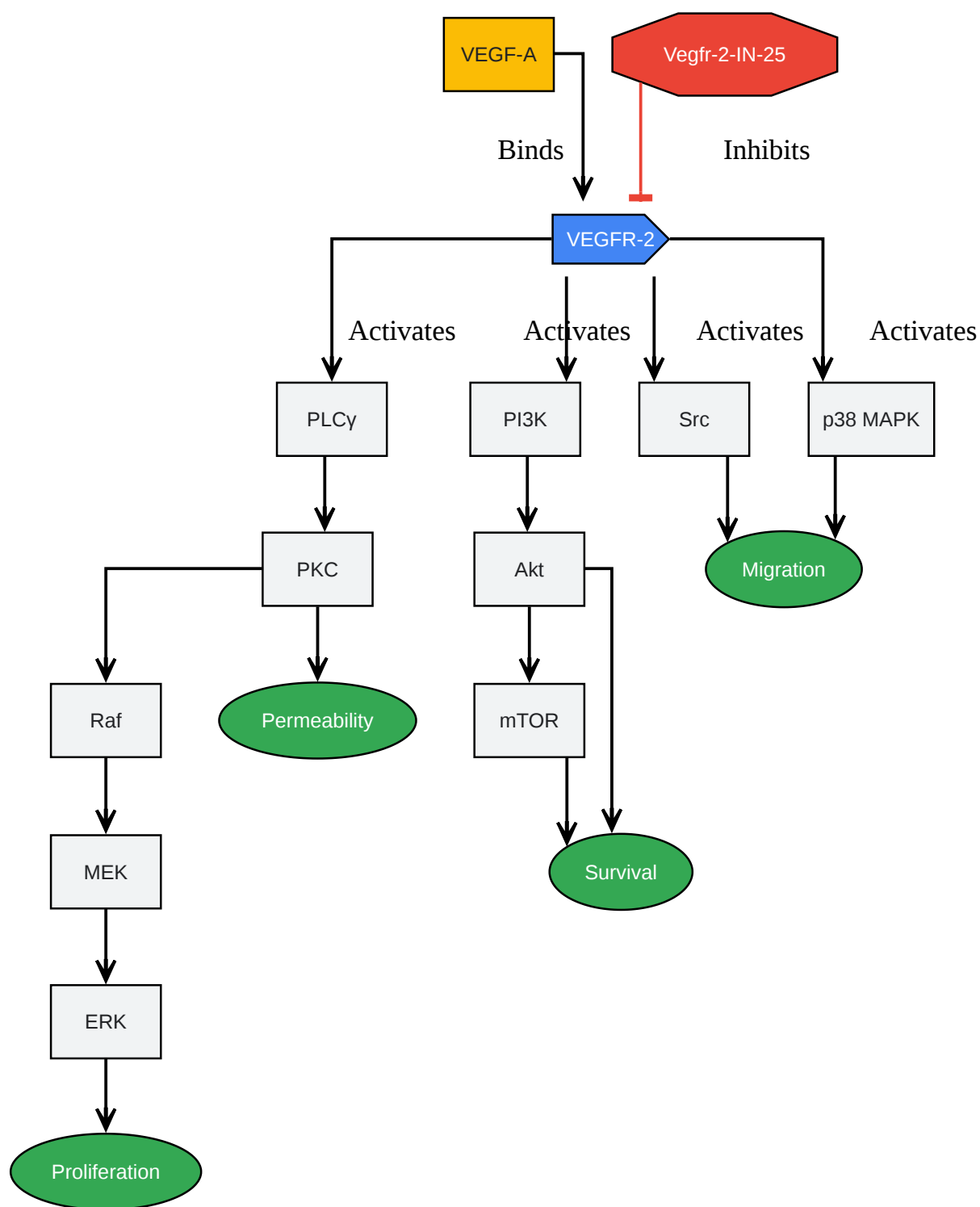
- SDS-PAGE gels and western blotting apparatus
- Chemiluminescent substrate

Procedure:

- Cell Treatment:
 - Seed HUVECs in 6-well plates and grow to 80-90% confluency.
 - Serum-starve the cells for 4-6 hours in basal medium.
 - Pre-treat the cells with various concentrations of **Vegfr-2-IN-25** or vehicle control for 1-2 hours.
 - Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 5-10 minutes.[\[13\]](#)
- Cell Lysis and Protein Quantification:
 - Wash the cells with ice-cold PBS and lyse them with lysis buffer.
 - Scrape the cells and collect the lysate.
 - Centrifuge the lysate to pellet cell debris and collect the supernatant.
 - Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
- Western Blotting:
 - Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
 - Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
 - Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
 - Incubate the membrane with the primary anti-phospho-VEGFR-2 antibody overnight at 4°C.

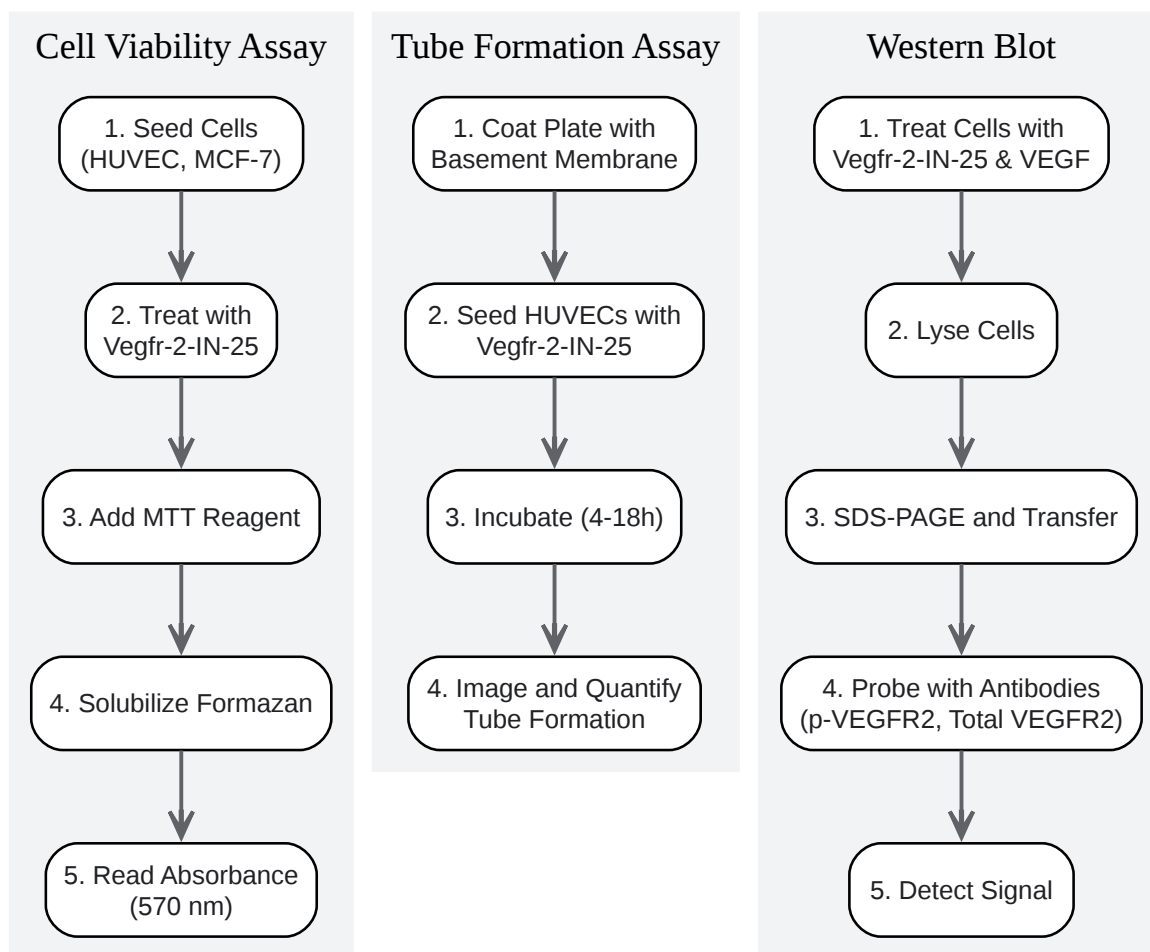
- Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the signal using a chemiluminescent substrate and an imaging system.
- Strip the membrane and re-probe with an anti-total-VEGFR-2 antibody to confirm equal protein loading.

Mandatory Visualization



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Caption: VEGFR-2 Signaling Pathway and Point of Inhibition by **Vegfr-2-IN-25**.



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Caption: Experimental Workflow for Assessing **Vegfr-2-IN-25** Activity in Cell Culture.

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